molecular formula C21H13NO7S B11420857 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (4-nitrophenoxy)acetate

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (4-nitrophenoxy)acetate

Cat. No.: B11420857
M. Wt: 423.4 g/mol
InChI Key: JAUWBIIFCBVCAU-UHFFFAOYSA-N
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Description

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-NITROPHENOXY)ACETATE is a complex organic compound that belongs to the class of benzoxathiol derivatives. This compound is characterized by its unique structure, which includes a benzoxathiol ring fused with a phenyl group and a nitrophenoxy acetate moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-NITROPHENOXY)ACETATE typically involves multi-step organic reactions One common approach is the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxathiol coreThe final step involves the esterification of the benzoxathiol derivative with 2-(4-nitrophenoxy)acetic acid under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-NITROPHENOXY)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-NITROPHENOXY)ACETATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-NITROPHENOXY)ACETATE involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The pathways involved can include modulation of oxidative stress, inhibition of microbial growth, or interference with cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-NITROPHENOXY)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H13NO7S

Molecular Weight

423.4 g/mol

IUPAC Name

(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 2-(4-nitrophenoxy)acetate

InChI

InChI=1S/C21H13NO7S/c23-19(12-27-15-8-6-14(7-9-15)22(25)26)28-16-10-17(13-4-2-1-3-5-13)20-18(11-16)30-21(24)29-20/h1-11H,12H2

InChI Key

JAUWBIIFCBVCAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=C(C=C4)[N+](=O)[O-])SC(=O)O3

Origin of Product

United States

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